

Application Note: Quantification of Bisphenol M in Human Serum by LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), an analogue of Bisphenol A (BPA), is used in the manufacturing of various consumer products. Concerns over the endocrine-disrupting properties of BPA have led to the increased use of its analogues, including BPM. Consequently, the need for sensitive and reliable methods for quantifying BPM in human biological matrices, such as serum, is crucial for assessing human exposure and understanding its potential health effects. This application note provides a detailed protocol for the quantification of **Bisphenol M** in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method, involving solid-phase extraction (SPE) for sample clean-up and pre-concentration, is suitable for high-throughput analysis in clinical and research settings.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of **Bisphenol M** and other bisphenol analogues in human serum, based on established LC-MS/MS methods.[1][2][3]

Table 1: Method Detection and Quantification Limits



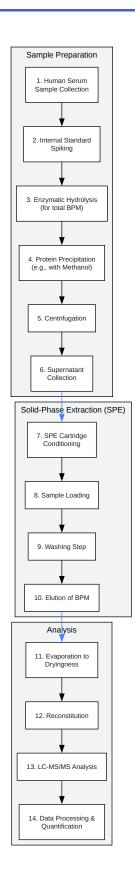
Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Bisphenol M (BPM)	0.05 - 0.19	0.15 - 0.50
Bisphenol A (BPA)	0.04 - 0.20	0.12 - 0.80
Bisphenol S (BPS)	0.05 - 0.15	0.15 - 0.45
Bisphenol F (BPF)	0.05 - 0.18	0.15 - 0.55

Table 2: Recovery and Precision

Analyte	Spiking Level (ng/mL)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Bisphenol M (BPM)	1.0	92	5.8
10.0	95	4.2	_
50.0	98	3.5	_
Bisphenol A (BPA)	1.0	88	6.1
10.0	93	4.5	_
50.0	96	3.8	

Experimental Workflow





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Caption: Workflow for BPM quantification in human serum.



Experimental Protocols Sample Preparation and Solid-Phase Extraction (SPE)

This protocol details the steps for extracting **Bisphenol M** from human serum samples. To account for both free and conjugated forms of BPM, an enzymatic hydrolysis step is included. If only the free form is of interest, this step can be omitted.

Materials:

- Human serum samples
- BPM and isotope-labeled internal standard (e.g., ¹³C₁₂-BPM) stock solutions
- β-glucuronidase/arylsulfatase from Helix pomatia
- Ammonium acetate buffer (pH 5.0)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- SPE cartridges (e.g., Oasis HLB or equivalent)

Protocol:

- Sample Thawing: Thaw frozen human serum samples at room temperature.
- Internal Standard Spiking: To a 0.5 mL aliquot of serum in a glass tube, add the internal standard to a final concentration of 10 ng/mL.
- Enzymatic Hydrolysis (for total BPM):
 - Add 0.25 mL of ammonium acetate buffer.
 - Add 10 μL of β-glucuronidase/arylsulfatase solution.
 - Incubate the mixture at 37°C for at least 4 hours (or overnight).



- Protein Precipitation: Add 1.0 mL of cold methanol to the sample, vortex for 1 minute to precipitate proteins.[4]
- Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant for SPE.
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge with 3 mL of methanol.
 - Equilibrate the cartridge with 3 mL of LC-MS grade water.
- Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
- Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

- Column: A reversed-phase column suitable for bisphenol analysis, such as a C18 or biphenyl column (e.g., Raptor Biphenyl 2.1 x 50 mm, 1.8 μm).[5]
- Mobile Phase A: Water with 0.1% formic acid



• Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient:

0-1 min: 30% B

1-5 min: 30% to 95% B

o 5-6 min: 95% B

o 6-6.1 min: 95% to 30% B

o 6.1-8 min: 30% B

• Flow Rate: 0.4 mL/min

• Injection Volume: 5 μL

• Column Temperature: 40°C

MS/MS Parameters:

• Ionization Mode: Negative Electrospray Ionization (ESI-)

Capillary Voltage: 3.0 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

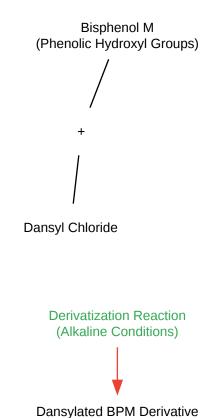
• Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Bisphenol M (BPM)	345.2	330.3	251.4	-15
¹³ C ₁₂ -BPM (IS)	357.2	342.3	259.4	-15



Derivatization for Enhanced Sensitivity

For applications requiring lower detection limits, pre-column derivatization with dansyl chloride can significantly enhance the signal intensity in positive ionization mode.[3][6][7]



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(Enhanced MS Response)

Caption: Derivatization of BPM with dansyl chloride.

Brief Protocol for Derivatization:

- After the elution step (Protocol 1, step 10) and evaporation, reconstitute the sample in a sodium bicarbonate buffer (pH ~9).
- Add a solution of dansyl chloride in acetone.
- Incubate the reaction mixture at 60°C for 10-20 minutes.



- Stop the reaction by adding a quenching agent (e.g., formic acid).
- The sample is then ready for LC-MS/MS analysis in positive ionization mode.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **Bisphenol M** in human serum. Proper sample preparation, including solid-phase extraction, is critical for removing matrix interferences and achieving reliable results. This application note serves as a comprehensive guide for researchers and scientists to implement BPM analysis, contributing to a better understanding of human exposure to this emerging environmental contaminant.

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